9,10-Dimethylbenzo[g]pteridine-2,4-dione
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Overview
Description
9,10-Dimethylbenzo[g]pteridine-2,4-dione is a heterocyclic compound belonging to the class of pteridines This compound is characterized by its bicyclic structure, which includes a fused benzene and pteridine ring system
Preparation Methods
The synthesis of 9,10-Dimethylbenzo[g]pteridine-2,4-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,4-diaminobenzoic acid with dimethylformamide dimethyl acetal, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9,10-Dimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Coupling Reactions: Organometallic couplings, such as Suzuki and Heck reactions, can be performed to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dimethylbenzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dimethylbenzo[g]pteridine-2,4-dione involves its interaction with various molecular targets. It can act as an oxidoreductase, participating in redox reactions within biological systems . The compound’s ability to undergo nucleophilic substitution also allows it to interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 9,10-Dimethylbenzo[g]pteridine-2,4-dione include:
Properties
CAS No. |
71256-11-6 |
---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-4-3-5-7-9(6)16(2)10-8(13-7)11(17)15-12(18)14-10/h3-5H,1-2H3,(H,15,17,18) |
InChI Key |
GHAWITAKRQGSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=O)NC(=O)N=C3N2C |
Origin of Product |
United States |
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